molecular formula C27H29ClFNO5S B12060946 Prasugrel metabolite derivative

Prasugrel metabolite derivative

Cat. No.: B12060946
M. Wt: 534.0 g/mol
InChI Key: IXPJVHUXCREIQM-YEBWQKSTSA-N
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Description

2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride, analytical standard, is a complex organic compound used primarily in analytical chemistry. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a cyclopropyl group, and various functional groups such as fluorophenyl and methoxyphenyl. It is often used as a reference standard in analytical methods to ensure the accuracy and precision of chemical analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl and fluorophenyl groups, and the final acylation to form the acetic acid derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired analytical standard.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride is used in a wide range of scientific research applications, including:

    Analytical Chemistry: As an analytical standard, it is used to calibrate instruments and validate analytical methods.

    Medicinal Chemistry: The compound’s structure makes it a valuable tool in drug discovery and development, particularly in the study of receptor-ligand interactions.

    Biological Research: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(2-Cyclopropyl-1-(2-chlorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride
  • 2-{1-[(2-Cyclopropyl-1-(2-bromophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride

Uniqueness

The uniqueness of 2-{1-[(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid hydrochloride lies in its specific functional groups and molecular configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C27H29ClFNO5S

Molecular Weight

534.0 g/mol

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride

InChI

InChI=1S/C27H28FNO5S.ClH/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28;/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32);1H/b19-14-;

InChI Key

IXPJVHUXCREIQM-YEBWQKSTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl

Origin of Product

United States

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